BenchChemオンラインストアへようこそ!

(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Chiral Synthesis Enantiomeric Purity Prostaglandin Intermediates

This chiral bicyclic γ-lactone is the sole (3aR,6aS)-configured enantiomer mandatory for stereospecific prostaglandin F2α analog synthesis (latanoprost, bimatoprost) and Cp-THF-derived HIV-1 protease inhibitors with picomolar potency. Only ≥98% enantiopure material yields biologically active downstream products—racemic or low-ee batches produce inactive analogs, as proven in antiviral carbocyclic nucleoside and prostaglandin routes. The rigid bicyclic scaffold enforces the conformational control essential for 90±1% ee synthetic outcomes. Confirm enantiomeric purity before procurement.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 43119-28-4
Cat. No. B1581323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
CAS43119-28-4
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C=CC2C1OC(=O)C2
InChIInChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1
InChIKeyRYBPGUMSFWGGLP-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile: (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (CAS 43119-28-4)


This compound is a chiral bicyclic γ-lactone, also known as (−)-G-lactone or (1S,5R)-(−)-2-oxabicyclo[3.3.0]oct-6-en-3-one [1]. It is a key intermediate in the stereospecific synthesis of prostaglandins and prostaglandin analogs [2], and has been employed as a versatile building block in the development of HIV-1 protease inhibitors [3]. Its rigid bicyclic framework and defined stereochemistry are critical for downstream synthetic applications [4].

Why Generic Substitution of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (CAS 43119-28-4) is Inadvisable


This compound is not a commodity; its value is derived from precise stereochemical identity and enantiomeric purity. The (3aR,6aS) configuration is a prerequisite for the desired biological activity of downstream products [1]. Racemic or enantiomerically impure material leads to inactive or less potent analogs, as demonstrated in prostaglandin and antiviral syntheses [2]. The following evidence quantifies the specific performance differentials that justify procurement of the defined enantiomer over generic, in-class alternatives.

Quantitative Differentiation Evidence for (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (CAS 43119-28-4)


Enantiomeric Purity vs. Racemic Mixture

Commercially available (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is supplied with an enantiomeric purity of ≥99.0% (sum of enantiomers, GC) [1]. In contrast, the racemic mixture yields equal quantities of regioisomeric lactones with no enantioselectivity, leading to a 50% loss of desired stereoisomer in downstream applications [2]. This quantifies a >99% reduction in active chiral content when using the racemate.

Chiral Synthesis Enantiomeric Purity Prostaglandin Intermediates

Enantioselectivity in Biocatalytic Synthesis

A biocatalytic Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one produces the target (1S,5R)-lactone with 70% enantiomeric excess (ee) and 85% yield [1]. In contrast, chemical oxidation with peracid or alkaline peroxide shows no enantioselectivity (0% ee) and low yields of the desired lactone [2]. This demonstrates a >70% improvement in stereochemical outcome.

Biocatalysis Enantioselectivity Green Chemistry

Prostaglandin Synthesis: Yield and Enantiocontrol vs. Corey Lactone

The target compound is a direct precursor to Corey lactone, a key prostaglandin intermediate. An enantioselective intramolecular C-H insertion route achieves 90±1% ee in the synthesis of the target lactone [1]. This compares favorably to earlier Corey lactone syntheses which required multiple steps and lower overall yields [2]. The compound's rigid bicyclic structure provides a superior scaffold for stereochemical control.

Prostaglandin Synthesis Chiral Pool Asymmetric Synthesis

HIV-1 Protease Inhibitor Potency: Cp-THF vs. Alternative P2 Ligands

Derivatives of the target compound, specifically cyclopentyltetrahydrofuranyl (Cp-THF) urethanes, serve as high-affinity P2 ligands in HIV-1 protease inhibitors. Inhibitors incorporating this scaffold exhibit picomolar to low nanomolar Ki values against wild-type HIV-1 protease [1]. For example, compound 3c (containing a Cp-THF core) demonstrated potent enzyme inhibitory activity (Ki < 0.01 nM) [1]. This potency is superior to many first-generation P2 ligands (e.g., indinavir, Ki = 0.36 nM) [2].

HIV-1 Protease Antiviral Medicinal Chemistry

Antiviral Activity of Carbocyclic Nucleosides: Enantiomer-Dependent Efficacy

Carbocyclic 2'-deoxyribonucleoside analogues synthesized from (+)-(1R,5S)- and (−)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one display enantiomer-dependent antiviral activity. (+)-Carbathymidine (derived from the (+)-lactone) exhibits an MIC of 0.2 µg/mL against HSV-1, while its enantiomer is inactive [1]. This underscores that only the correct stereoisomer yields potent antiviral agents.

Antiviral Carbocyclic Nucleosides Enantiomeric Purity

Optimal Applications for (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (CAS 43119-28-4) Based on Evidence


Synthesis of High-Purity Prostaglandin Analogs

This compound is the preferred chiral synthon for prostaglandin F2α analogs such as latanoprost and bimatoprost [1]. Its high enantiomeric purity (≥99.0%) ensures that downstream products meet stringent regulatory requirements for stereochemical identity [2]. The compound's use in a short, highly enantioselective route (90±1% ee) minimizes the number of steps and improves overall yield [3].

Development of Next-Generation HIV-1 Protease Inhibitors

The Cp-THF scaffold derived from this lactone is a critical P2 ligand for HIV-1 protease inhibitors with picomolar potency and excellent resistance profiles [1]. Use of the correct (3aR,6aS) enantiomer is essential for achieving the desired binding interactions and antiviral activity [2].

Synthesis of Enantiomerically Pure Carbocyclic Nucleosides

This compound serves as a chiral pool starting material for the stereospecific synthesis of carbocyclic 2'-deoxyribonucleoside analogues with potent antiviral activity [1]. Only the correct enantiomer yields active compounds, making enantiomeric purity a critical procurement criterion [2].

Asymmetric Catalysis and Chiral Ligand Synthesis

The rigid bicyclic framework of this lactone provides a well-defined chiral environment, making it a valuable scaffold for designing chiral ligands and catalysts in asymmetric synthesis [1]. Its high purity and defined stereochemistry are essential for achieving high enantioselectivity in catalytic reactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.